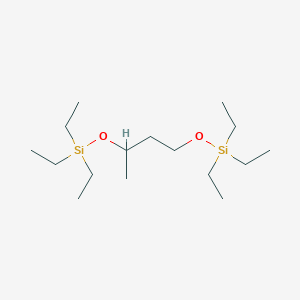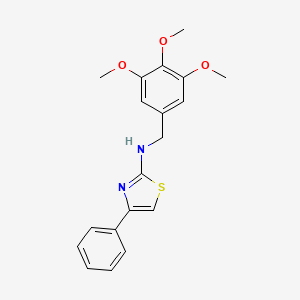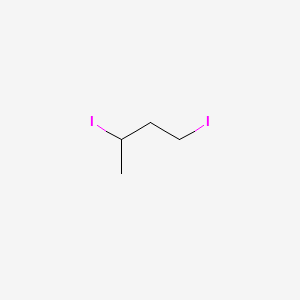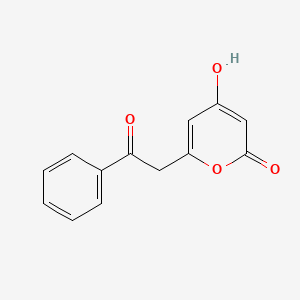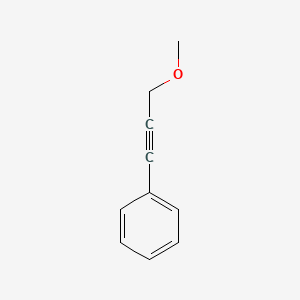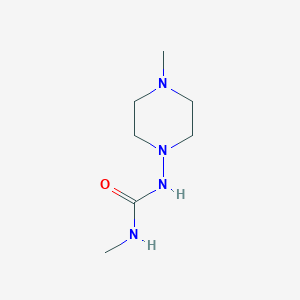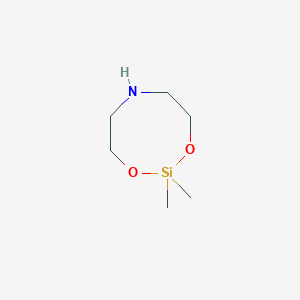
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is a silicon-containing heterocyclic compound It is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of aminoalkylethoxysilanes with chlormethylthiophene derivatives. The reaction conditions often include the use of triethanolamine to facilitate the formation of the desired silatrane derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with chlormethylthiophene derivatives to form N-(2-thenyl) derivatives.
Addition Reactions: Phenyl- and diphenylphosphines add to the compound under UV irradiation to form phosphino derivatives.
Common Reagents and Conditions
Chlormethylthiophene: Used in substitution reactions.
Triethanolamine: Facilitates the formation of silatrane derivatives.
Phenyl- and Diphenylphosphines: Used in addition reactions under UV irradiation.
Major Products Formed
N-(2-thenyl) derivatives: Formed from substitution reactions with chlormethylthiophene.
Phosphino derivatives: Formed from addition reactions with phenyl- and diphenylphosphines.
科学的研究の応用
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various silatrane derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane involves its ability to form stable complexes with various reagents. The silicon atom within the ring structure plays a crucial role in facilitating these interactions. The compound’s reactivity is influenced by the presence of oxygen and nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions.
類似化合物との比較
Similar Compounds
Uniqueness
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is unique due to its specific ring structure that includes silicon, oxygen, and nitrogen atoms. This combination of elements within a single ring imparts distinct chemical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
14880-50-3 |
|---|---|
分子式 |
C6H15NO2Si |
分子量 |
161.27 g/mol |
IUPAC名 |
2,2-dimethyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2)8-5-3-7-4-6-9-10/h7H,3-6H2,1-2H3 |
InChIキー |
FIEZGKJURXRKTH-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(OCCNCCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


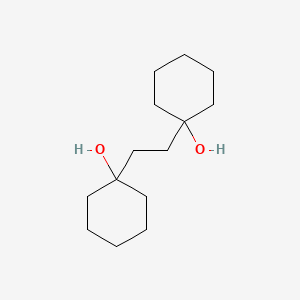
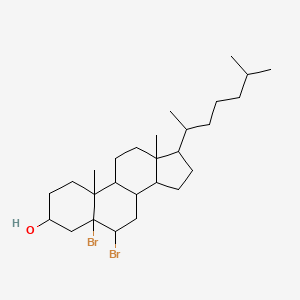
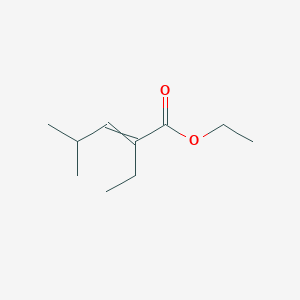


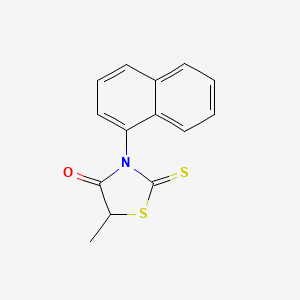
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
